Alimix
Description
Contextualization of The Chemical Compound's Significance in Fundamental Chemical and Biological Science
Cisapride (B12094) is a substituted piperidinyl benzamide (B126) derivative that has held significance in fundamental chemical and biological science due to its distinct mechanism of action as a gastrointestinal prokinetic agent chemicalbook.comannalsgastro.gr. Unlike some other prokinetic agents that interact with dopaminergic receptors, Cisapride primarily exerts its effects through modulation of serotonin (B10506) receptors, specifically acting as a selective agonist at the serotonin 5-HT4 receptor chemicalbook.comannalsgastro.grselleckchem.comuva.nl. This interaction stimulates the release of acetylcholine (B1216132) from the myenteric plexus within the gastrointestinal tract, leading to enhanced smooth muscle contraction and coordinated peristalsis chemicalbook.comannalsgastro.gruva.nl. The study of Cisapride has contributed to a deeper understanding of the complex neurochemical regulation of gut motility, highlighting the crucial role of serotonin signaling in these physiological processes. Its chemical structure, a benzamide compound, also places it within a class of molecules that have been explored for various pharmacological activities chemicalbook.com.
Historical Evolution of Research Pertaining to The Chemical Compound
Research into Cisapride gained prominence with its introduction to the pharmaceutical market. It was listed in the UK in 1988 and subsequently introduced by Janssen-Cilag (under various trade names, including Alimix in some regions) in the early 1990s chemicalbook.comannalsgastro.gr. Early research focused extensively on its efficacy in treating various gastrointestinal motility disorders, such as functional dyspepsia, gastroesophageal reflux disease (GORD), and chronic constipation chemicalbook.comuva.nl. Studies during this period often compared its effectiveness to placebo or other existing prokinetic agents, frequently highlighting its perceived advantage of lacking the anti-dopaminergic side effects associated with drugs like metoclopramide (B1676508) annalsgastro.gr.
Numerous researchers documented the efficacy of Cisapride in providing symptomatic relief for patients with gastric dysmotility annalsgastro.gr. For instance, studies investigated its impact on gastric emptying and esophageal function. However, a pivotal turn in the research evolution occurred with increasing reports of serious cardiovascular adverse effects, particularly QT interval prolongation and potentially fatal arrhythmias like torsades de pointes chemicalbook.comannalsgastro.grnih.govlshtm.ac.uk. This led to significant restrictions on its use and, in many countries, its withdrawal from the general market around the year 2000 chemicalbook.comannalsgastro.grnih.govlshtm.ac.uk. The emergence of these safety concerns dramatically shifted the focus of research towards understanding the mechanisms underlying its cardiac effects and identifying patient risk factors.
Current Research Landscape and Unaddressed Scientific Inquiries Concerning The Chemical Compound
Despite the significant restrictions on its clinical use, research on Cisapride continues, albeit with a different emphasis. The current research landscape includes investigations aimed at fully elucidating the precise molecular mechanisms responsible for its cardiac channel interactions and the resulting arrhythmogenic potential. Understanding these mechanisms at a fundamental level is crucial for predicting potential risks with other compounds and for the rational design of safer prokinetic agents.
Studies may also explore the effects of Cisapride in highly controlled settings or in specific patient populations where the potential benefits might be considered to outweigh the risks under stringent monitoring. For example, research has examined its use in reducing gastric content aspiration in mechanically ventilated patients in intensive care units under controlled conditions nih.gov.
Unaddressed scientific inquiries persist regarding Cisapride. A significant area of ongoing interest involves identifying genetic or physiological factors that predispose individuals to its cardiovascular adverse effects. Furthermore, there is a continued need for research into novel compounds that can replicate the beneficial gastrointestinal prokinetic effects of Cisapride without the associated cardiac risks. The historical data on Cisapride's efficacy, particularly in conditions like functional dyspepsia, still informs the search for alternative therapies, although meta-analyses of earlier studies have suggested potential publication bias, highlighting the need for caution when interpreting these findings lshtm.ac.uknih.gov. The impact of different polymorphic forms of Cisapride on its properties and performance also represents a general challenge in pharmaceutical science that would be relevant to this compound google.com.
Research findings on Cisapride's interaction with serotonin receptors have provided valuable data for understanding receptor pharmacology. For instance, studies have reported IC50 values for its activity at the 5-HT4 receptor selleckchem.com.
| Receptor Target | Cisapride Activity | IC50/Ki Value | Reference |
| Serotonin 5-HT4 | Agonist | 0.483 μM (IC50) | selleckchem.com |
| Serotonin 5-HT3A | Antagonist | Significantly lower affinity than 5-HT4 agonist activity | selleckchem.com |
Comparative studies have also been conducted to assess the prokinetic effects of Cisapride. For example, research in mechanically ventilated patients showed that Cisapride significantly reduced cumulative bronchial secretion radioactivity compared to placebo, indicating reduced gastric content aspiration. nih.gov
| Treatment | Cumulative Bronchial Secretion Radioactivity (cpm) | Statistical Significance (vs. Placebo) | Reference |
| Cisapride | 7540 ± 5330 | P < 0.05 | nih.gov |
| Placebo | 21965 ± 16080 | - | nih.gov |
Such detailed research findings, while historically linked to its clinical application, contribute to the fundamental understanding of gastrointestinal physiology and the potential of serotonergic modulation. The challenges encountered with Cisapride underscore the critical importance of thorough preclinical and clinical evaluation to fully characterize the pharmacological profile and safety of new chemical entities before widespread use.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYXIDJOFZORM-IKGOIYPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260779-88-2 | |
| Record name | Cisapride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Biosynthetic Pathways of the Chemical Compound
Chemical Synthesis Approaches
The chemical synthesis of Alimix involves the construction of its complex molecular structure through a series of controlled chemical reactions. Several synthetic strategies have been developed and reported, primarily focusing on the formation of the central amide bond and the introduction of the substituted piperidine (B6355638) and benzamide (B126) moieties.
The synthesis of this compound typically involves coupling a substituted benzamide derivative with a substituted piperidine derivative. Various approaches differ in the specific intermediates used and the sequence of coupling and functional group transformations.
One common strategy involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid or its activated derivative with a suitably substituted piperidine intermediate. zhanggroup.orgcharchem.org For instance, the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine-4-amine has been reported, utilizing coupling agents such as DCC or PCl₃. zhanggroup.org Another route involves the reaction of 4-amino-5-chloro-2-methoxybenzoyl chloride with the same piperidine derivative in the presence of a base like triethylamine. zhanggroup.org
Alternative routes have explored the use of protected intermediates. One method describes the reaction of N-benzyl-protected 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-3-methoxypiperidine-1-carboxylic acid ethyl ester, followed by deprotection and subsequent alkylation of the piperidine nitrogen with 3-(4-fluorophenoxy)propyl chloride. zhanggroup.org Reductive amination has also been employed in some syntheses, involving the reaction of 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone with benzylamine (B48309) followed by debenzylation and condensation with the benzamide component. nih.gov
Achieving the correct stereochemistry, specifically the cis configuration at the 3 and 4 positions of the piperidine ring, is crucial for the biological activity of this compound. nih.govnih.govuni.lucharchem.org Synthetic strategies often employ stereoselective reactions or utilize chirally defined intermediates to control the relative orientation of substituents on the piperidine ring.
Several approaches focus on the stereoselective synthesis of the substituted piperidine precursor. For example, the reductive amination of 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone with benzylamine followed by hydrogenation has been shown to yield the cis isomer of the piperidine amine with high stereoselectivity. nih.gov The use of specific reaction conditions and catalysts can influence the diastereomeric ratio of the resulting piperidine intermediate. nih.gov
Regioselectivity is also a critical consideration, particularly during coupling reactions to ensure the correct amide linkage is formed between the carboxylic acid of the benzamide derivative and the amino group of the piperidine derivative. epa.govvulcanchem.comchem960.com The design of the synthetic route and the choice of coupling reagents are key to achieving high regioselectivity. Utilizing activated carboxylic acid derivatives, such as acid chlorides, can promote the desired amide formation while minimizing undesired side reactions. zhanggroup.org
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. While specific detailed studies on the "greenness" of this compound synthesis are not extensively documented in the provided results, general green chemistry principles can be applied and considered in the development and optimization of its synthetic routes.
Potential areas for the integration of sustainable practices include the choice of solvents, minimizing waste generation, and utilizing more efficient reaction conditions. For instance, exploring alternative, less hazardous solvents than traditional organic solvents, or developing catalytic methods that proceed with higher atom economy, could contribute to a greener synthesis. epa.gov Reducing the number of synthetic steps and avoiding the use of protecting groups where possible are also important green chemistry considerations.
The synthesis of derivatives and analogs of this compound is a common practice in medicinal chemistry to explore structure-activity relationships and probe the mechanism of action. vulcanchem.comchem960.com This involves modifying specific parts of the this compound structure, such as the benzamide ring, the piperidine ring, or the linker chain, to investigate the impact of these changes on biological activity and pharmacological properties.
The synthetic routes developed for this compound provide a foundation for the preparation of these derivatives. By modifying the starting materials or intermediates, chemists can introduce different substituents or structural features into the final molecule. For example, variations in the halogen or methoxy (B1213986) group on the benzamide ring, or modifications to the fluorophenoxy moiety or the propyl linker on the piperidine side chain, can be explored through targeted synthesis. zhanggroup.org These studies help in understanding which parts of the molecule are essential for its interaction with biological targets and contribute to the rational design of new compounds.
Biosynthetic Pathway Elucidation
This compound (Cisapride) is a product of chemical synthesis and does not have a naturally occurring biosynthetic pathway. Research on this compound focuses on its chemical production and pharmacological properties rather than its isolation from natural sources or the study of its biosynthesis.
As this compound is a synthetic compound, there are no biosynthetic gene clusters or associated enzymes involved in its production in living organisms. The synthesis of this compound is carried out through controlled chemical reactions in a laboratory or industrial setting.
Mechanistic Characterization of Enzymatic Reactions and Intermediate Compound Formation
No specific enzymatic reactions or the mechanistic characterization of intermediate compound formation directly related to a biosynthetic pathway for this compound (Cisapride) were found in the provided context. Information on enzymatic reaction mechanisms in the search results pertains to general enzyme catalysis or enzymes involved in the biosynthesis of other compounds.
Investigation of the Genetic Basis and Evolutionary Forces Influencing Biosynthetic Systems
There is no specific information available in the provided search results regarding the genetic basis or evolutionary forces that might influence the biosynthesis of this compound (Cisapride). The search results discussing the genetic basis and evolution of biosynthetic systems refer to other natural products and gene clusters in different organisms.
Biosynthetic Pathway Engineering and Synthetic Biology Applications
Based on the provided information, there are no specific details on the application of biosynthetic pathway engineering or synthetic biology approaches for the production of this compound (Cisapride). The search results on these topics discuss general strategies and applications in synthetic biology and metabolic engineering for producing various compounds, but not specifically this compound.
Reconstruction and Optimization of Natural Biosynthetic Pathways
No information was found regarding the reconstruction or optimization of a natural biosynthetic pathway for this compound (Cisapride), as no such natural pathway was identified in the provided context.
Development of Molecular Biological Tools and Enzyme Platforms for Enhanced Biological Synthesis
There is no specific information in the provided context about the development of molecular biological tools or enzyme platforms specifically for the enhanced biological synthesis of this compound (Cisapride). The search results discuss general molecular biology tools and enzyme engineering platforms.
Advanced Analytical Characterization Methodologies for the Chemical Compound
Chromatographic Separation Techniques
Chromatography is a cornerstone for separating Cisapride (B12094) from complex matrices, such as pharmaceutical formulations or biological samples, and for quantifying its presence. High-performance liquid chromatography is the predominant technique, often coupled with mass spectrometry for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a robust and widely applied technique for the analysis of Cisapride in various contexts, particularly in pharmaceutical quality control. nih.govnih.gov Researchers have developed several methods, primarily utilizing reverse-phase columns, to achieve effective separation and quantification. These methods are valued for their precision, reproducibility, and suitability for routine analysis. nih.gov
A common approach involves using a C8 or C18 reverse-phase column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as phosphate (B84403) buffer. nih.govnih.gov Detection is typically performed using an ultraviolet (UV) detector, with wavelengths set around 272-277 nm where the molecule exhibits strong absorbance. nih.govnih.gov The retention time of Cisapride under specific conditions allows for its identification and quantification against a standard. For instance, one method reported a retention time of 9.7 minutes using a C8 column with an acetonitrile-phosphate buffer mobile phase. nih.gov Another method, for the simultaneous analysis of Cisapride and its metabolite norcisapride, reported retention times of 4.3 and 5.3 minutes, respectively. nih.gov
| Column Type | Mobile Phase | Flow Rate | Detection (UV) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Micropack-Si-10 | Methanol-Concentrated Ammonia (99.25:0.75) | 1.0 mL/min | 272 nm | Not specified | nih.gov |
| C8 Reverse-Phase | Acetonitrile-20 mM Phosphate Buffer pH 7 (50:50, v/v) | 1.5 mL/min | 276 nm | 9.7 | nih.gov |
| C18 Reverse-Phase | Acetonitrile-Methanol-0.015 M Phosphate Buffer pH 2.2-2.3 (680:194:126, v/v/v) | 0.8 mL/min | 276 nm | 4.3 | nih.gov |
Gas Chromatography (GC) is generally employed for the analysis of volatile and thermally stable compounds. Cisapride, with a molecular weight of 465.95 g/mol and a complex structure, is a non-volatile molecule. ebi.ac.uk Consequently, direct analysis by GC is not feasible without a derivatization step to convert it into a more volatile form. As such, GC is not a standard or commonly reported method for the routine analysis or profiling of Cisapride.
Capillary Electrophoresis (CE) separates compounds based on their electrophoretic mobility in an electric field. youtube.com While it is a powerful technique for separating charged molecules and can be applied to a wide range of analytes, there is limited specific literature detailing its application for the profiling of Cisapride. HPLC remains the more conventional and widely documented separation technique for this particular compound.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a powerful tool for the highly sensitive and selective quantification of Cisapride, especially in complex biological matrices. pharmometrica.com.mxkuleuven.be This hyphenated technique combines the separation power of LC with the mass analysis capabilities of MS, providing a high degree of specificity. kuleuven.be
In LC-MS/MS analysis of Cisapride, the molecule is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting precursor ion is then selected and fragmented to produce characteristic product ions. One study, which used Cisapride as an internal standard, reported a specific ionic transition for its detection in positive multiple-reaction monitoring (MRM) mode. The precursor ion ([M+H]⁺) with a mass-to-charge ratio (m/z) of 466.23 was fragmented to yield a stable and intense product ion at m/z 184.09. pharmometrica.com.mx This specific transition (m/z 466.23 > 184.09) allows for highly selective detection and quantification, minimizing interference from other components in the sample. pharmometrica.com.mx
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the definitive identification and detailed structural elucidation of Cisapride. Nuclear Magnetic Resonance (NMR) provides atomic-level structural information, while Mass Spectrometry (MS) gives precise mass and fragmentation data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of organic molecules like Cisapride. researchgate.netjchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map the complete chemical structure. While specific, complete spectral assignment data for Cisapride is not detailed in the readily available literature, the application of NMR for a biliary metabolite of Cisapride has been reported, demonstrating its crucial role in identifying unknown related structures. nih.gov
A full structural elucidation of Cisapride would involve a suite of NMR experiments. A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. jchps.com A ¹³C NMR spectrum would similarly identify all the unique carbon atoms in the molecule. For a complex structure like Cisapride, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the molecular framework by establishing proton-proton and proton-carbon correlations through bonds. researchgate.net This collective data allows for the definitive assignment of the molecule's constitution and stereochemistry.
Mass Spectrometry (MS) is a critical tool for determining the molecular mass of Cisapride and analyzing its fragmentation patterns, which serves as a molecular fingerprint. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. researchgate.net The monoisotopic mass of the neutral Cisapride molecule (C₂₃H₂₉ClFN₃O₄) is 465.1831 Da. ebi.ac.uk
When analyzed by techniques such as liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-qToF) mass spectrometry, Cisapride is typically observed as its protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this precursor ion to generate a characteristic spectrum of product ions. This fragmentation pattern provides structural information and enhances the certainty of identification. Data available in public libraries, such as PubChem, documents the MS/MS spectrum of Cisapride, showing key fragment ions that result from the cleavage of the parent molecule. nih.gov
| Precursor Ion (m/z) | Top 5 Fragment Ions (m/z) | Instrumentation | Reference |
|---|---|---|---|
| 466.23 (Nominal) | 233.5994 | LC-ESI-qTof | nih.gov |
| 234.5989 | |||
| 163.5664 | |||
| 184.0158 | |||
| 234.1007 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of a chemical compound. For a molecule with the complexity of Cisapride (the compound synonymously identified as Alimix in PubChem), these methods provide critical insights into its functional groups and electronic transitions. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the context of Cisapride, an IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components.
Key expected vibrational frequencies for Cisapride would include:
N-H stretching: Associated with the primary amine (amino group) on the benzamide (B126) ring.
C=O stretching: A strong absorption band from the amide carbonyl group.
C-O stretching: From the two methoxy (B1213986) groups (-OCH3) and the ether linkage in the fluorophenoxypropyl side chain.
C-N stretching: Vibrations from the piperidine (B6355638) ring and the amide linkage.
Aromatic C=C stretching: Bands indicating the presence of the two benzene (B151609) rings.
C-Cl and C-F stretching: Vibrations corresponding to the chloro and fluoro substituents on the aromatic rings.
These specific absorption peaks would confirm the presence of the key functional groups, providing a fingerprint for the molecular structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which causes electrons to be promoted to higher energy orbitals. The UV-Vis spectrum of Cisapride would be dominated by absorptions from its aromatic systems—the chlorobenzamide and fluorophenoxy moieties. The presence of auxochromic groups (like -NH2, -Cl, -OCH3) attached to the benzene rings would influence the position and intensity of the absorption maxima (λmax). These analyses are crucial for confirming the integrity of the chromophoric systems within the molecule.
Advanced Spectroscopic Probes for Investigating Molecular Interactions
To understand how a compound like Cisapride interacts with its biological targets or other molecules, advanced spectroscopic probes are employed. These techniques go beyond simple structural identification to explore dynamic processes and intermolecular forces.
Fluorescence Spectroscopy can be a powerful tool if the molecule of interest is fluorescent or if a fluorescent probe is introduced. While Cisapride itself may have some native fluorescence due to its aromatic rings, studies could involve labeling it or its binding partners to monitor changes in fluorescence intensity, emission wavelength, or polarization upon interaction. These changes can provide data on binding affinity and conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly advanced 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is paramount for studying molecular interactions. NOESY can detect protons that are close in space, even if they are not directly bonded. This allows for the characterization of the three-dimensional structure of the molecule in solution and can be used to map the binding interface between Cisapride and a target protein, revealing which parts of the molecule are involved in the interaction.
Method Development and Validation in Complex Research Matrices
Analyzing a specific compound in complex environments like biological fluids or environmental samples requires robust and validated analytical methods.
Optimization of Sample Preparation and Extraction Protocols
The goal of sample preparation is to isolate the analyte of interest (Cisapride) from the matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis. Common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is critical and would be optimized based on the polarity and pH-dependent solubility of Cisapride.
Solid-Phase Extraction (SPE): This is a more modern and often more efficient technique. A sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. For Cisapride, which has both hydrophobic and basic properties, a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) could offer high selectivity.
Optimization involves adjusting parameters such as sample pH, extraction solvent composition, elution volume, and flow rate to maximize recovery and minimize matrix effects.
Validation of Analytical Method Performance Metrics for Research Applications
Method validation ensures that an analytical procedure is reliable, reproducible, and suitable for its intended purpose. Key performance metrics that must be validated include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated using chromatography to separate the analyte from potential interferents.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards and performing a linear regression analysis.
Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing spiked samples with known concentrations.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Application of Advanced Analytical Approaches for Untargeted Chemical Profiling
Untargeted chemical profiling, or metabolomics, aims to measure as many small molecules as possible in a sample to identify unexpected changes or discover new biomarkers. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for this approach.
In the context of research involving Cisapride, an untargeted approach could be used to study its metabolic fate. After administration in an in vitro or in vivo system, LC-HRMS could be used to screen for all potential metabolites. By comparing the profiles of treated and untreated samples, researchers can identify new molecules that are products of the biotransformation of Cisapride. The accurate mass measurements provided by HRMS allow for the prediction of elemental formulas for these unknown metabolites, which is the first step in their structural elucidation.
Chemometrics and Data Science Applications in Analytical Chemistry
The large and complex datasets generated by modern analytical instruments, especially in untargeted profiling, necessitate the use of advanced data analysis techniques from chemometrics and data science.
Chemometrics applies multivariate statistics to chemical data. Techniques like Principal Component Analysis (PCA) can be used to visualize the variation in large datasets, for example, to see if samples from different experimental groups (e.g., control vs. treated) cluster separately based on their chemical profiles. Partial Least Squares (PLS) and its variants can be used to build predictive models linking the analytical data (e.g., spectra or chromatograms) to a property of interest (e.g., biological activity or concentration).
Data Science and Machine Learning algorithms can further enhance data interpretation. Supervised learning models, such as Random Forests or Support Vector Machines (SVM) , can be trained to classify samples or identify the key chemical features (e.g., specific metabolites) that are most important for distinguishing between different groups. These computational tools are essential for extracting meaningful biological or chemical insights from the high-dimensional data generated in advanced analytical studies.
Molecular and Biochemical Mechanistic Investigations of the Chemical Compound
Enzyme-Ligand and Protein-Compound Interactions
The biological activity of Alimix (cisapride) is mediated through its interactions with proteins, particularly receptors in the enteric nervous system. These interactions involve specific binding events that trigger downstream cellular responses.
Characterization of Binding Affinity, Specificity, and Kinetics
This compound (cisapride) functions as a selective agonist for serotonin (B10506) 5-HT4 receptors. bioinformation.netnih.gov This interaction is characterized by specific binding to the receptor protein. Binding affinity, typically quantified by the equilibrium dissociation constant (KD), describes the strength of the interaction between the ligand (this compound) and its target (the 5-HT4 receptor). guidetopharmacology.orgwikipedia.org A lower KD value indicates higher binding affinity. guidetopharmacology.orgwikipedia.org
Binding kinetics involve the study of the rates of association (kon) and dissociation (koff) between the ligand and the protein. guidetopharmacology.orgresearchgate.netnih.gov The KD is related to these rates by the ratio koff/kon. researchgate.net Compounds with a slow dissociation rate (low koff) can exhibit prolonged target occupancy. researchgate.net
Specific data regarding the binding kinetics (kon and koff) of this compound (cisapride) with the 5-HT4 receptor were not extensively detailed in the provided search results. However, one source associated with "this compound Forte" and linked to the 5-HT4 receptor (IUPHAR 240) reported a pKD value of 8.1. The pKD is the negative logarithm of the KD, so a pKD of 8.1 corresponds to a KD of approximately 7.9 nM, indicating a relatively high binding affinity for the 5-HT4 receptor.
Specificity of binding is crucial for therapeutic effect and minimizing off-target interactions. This compound (cisapride) is noted for its selective stimulation of 5-HT4 receptors. bioinformation.netnih.gov
While specific comprehensive datasets for this compound's binding kinetics were not found, the principles of characterizing binding affinity, specificity, and kinetics are fundamental to understanding its interaction with the 5-HT4 receptor.
Allosteric Regulation and Conformational Dynamics Studies
Allosteric regulation involves the binding of a molecule to a protein at a site distinct from the active or orthosteric site, inducing a conformational change that affects the protein's activity at the functional site. Conformational dynamics, the study of protein movements and structural changes over various timescales, are intimately linked to allostery and protein function.
Understanding the conformational dynamics of the 5-HT4 receptor and how this compound binding influences these dynamics could provide deeper insights into the mechanisms of receptor activation and signaling. Techniques such as NMR spectroscopy and molecular dynamics simulations are employed to investigate protein conformational changes and allosteric communication pathways.
However, specific research findings detailing the allosteric regulation or conformational dynamics studies of this compound (cisapride) in complex with the 5-HT4 receptor were not present in the provided search results. While the general concepts are highly relevant to understanding protein-ligand interactions, specific data for this compound in this context were not available.
Molecular Target Identification and Validation
Identifying and validating the molecular targets of a compound is a critical step in understanding its biological effects. While the primary target of this compound (cisapride), the 5-HT4 receptor, is known, various approaches can be used for target deconvolution and pathway analysis, especially for compounds with potentially multiple targets or complex mechanisms.
Proteomic and Metabolomic Approaches for Target Deconvolution
Proteomics and metabolomics are powerful "omics" technologies that can be employed for identifying molecular targets and understanding the biochemical pathways affected by a compound.
Proteomics involves the large-scale study of proteins, including their identification, quantification, and modifications. Chemical proteomics, for instance, uses chemical probes to enrich and identify proteins that bind to a small molecule. Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. Changes in metabolite profiles after compound exposure can provide insights into which enzymes or pathways are being affected.
These approaches can be particularly useful for deconvoluting the targets of compounds that may interact with multiple proteins or induce complex downstream effects. By comparing proteomic or metabolomic profiles in the presence and absence of the compound, researchers can identify proteins or metabolic pathways significantly altered by the compound's action.
However, the provided search results did not include specific studies where proteomic or metabolomic approaches were used to identify or validate the targets of this compound (cisapride). Its primary target, the 5-HT4 receptor, was established through other pharmacological and biochemical methods.
Genetic and Biochemical Perturbation Studies for Pathway Analysis
Genetic and biochemical perturbation studies, coupled with pathway analysis, are valuable tools for understanding the biological context of a compound's action and the pathways it modulates.
Genetic perturbation involves altering gene expression (e.g., through knockout or overexpression) to study the resulting phenotypic changes and infer gene function or involvement in pathways. Biochemical perturbation involves using small molecules or other agents to specifically modulate the activity of a protein or enzyme within a pathway.
Pathway analysis integrates data from high-throughput experiments (such as genomics, proteomics, or metabolomics) with existing biological knowledge to identify significantly affected pathways. This helps to move beyond lists of individual genes or proteins to understand the broader biological processes influenced by a compound. Methods like over-representation analysis and perturbation analysis are used to identify impacted pathways based on the collective behavior of genes or proteins within those pathways.
Intracellular Translocation and Subcellular Localization Mechanisms
Investigations into the precise mechanisms governing the cellular uptake, efflux, and subsequent intracellular localization of Cisapride (B12094) (this compound) in various model systems are not extensively detailed in the provided search results. While general mechanisms for cellular uptake of compounds and nanoparticles, such as various forms of endocytosis including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, have been studied mdpi.commdpi.comnih.govresearchgate.netdovepress.com, specific data pertaining to the internalization and efflux routes of Cisapride were not identified. Similarly, detailed research findings on the compartmentalization and specific organelle interactions of Cisapride within cells were not available in the search results selleck.cn.
Mechanisms of Cellular Uptake and Efflux in Model Systems
General research on cellular uptake mechanisms highlights that many substances and drug delivery systems enter cells via energy-dependent endocytic pathways mdpi.comdovepress.com. These pathways can include phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis mdpi.comnih.govresearchgate.netdovepress.com. The specific route of internalization can influence the intracellular fate of a compound researchgate.net. However, information specifically detailing how Cisapride is transported across cell membranes and whether specific efflux mechanisms are involved was not found within the scope of the search.
Compartmentalization and Organelle-Specific Interactions
The search results did not provide specific data on the compartmentalization of Cisapride within cellular organelles or its interactions with particular subcellular structures selleck.cn. Studies on intracellular localization mechanisms for other molecules, such as proteins, demonstrate varied distribution patterns and translocation upon cellular stimulation plos.org. Without specific research on Cisapride's subcellular localization, its precise distribution and potential interactions with organelles remain underexplored in the provided literature.
Modulation of Intracellular Signaling Pathways
This compound (Cisapride) exerts its primary effects through the modulation of intracellular signaling pathways initiated by its interaction with the serotonin 5-HT4 receptor selleckchem.comglpbio.comglpbio.comselleck.co.jpselleck.cn. The 5-HT4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily idrblab.netidrblab.net. Activation of GPCRs typically leads to the modulation of various intracellular signaling cascades via coupling with heterotrimeric G proteins idrblab.netidrblab.net.
Identification of Downstream Effectors and Signaling Cascades
Upon binding of an agonist like Cisapride, the 5-HT4 receptor can couple with G proteins, such as Gs alpha, leading to the activation of downstream signaling events idrblab.netidrblab.net. These pathways are generally associated with GPCR downstream signaling idrblab.netidrblab.net. Specific research findings detailing the precise cascade of downstream effectors directly activated or modulated by Cisapride subsequent to 5-HT4 receptor binding, beyond the general involvement of G alpha (s) signaling, were not explicitly identified in the search results idrblab.netidrblab.netchemrxiv.org. While some studies mention downstream effectors in the context of other signaling pathways selleck.co.jpselleck.cn, specific effectors directly linked to Cisapride action were not found.
Computational and Theoretical Chemistry Studies of the Chemical Compound
Quantum Chemical Calculations
Quantum chemical calculations are rooted in the principles of quantum mechanics and are used to study the electronic structure of molecules. These calculations can predict a variety of molecular properties and provide insights into chemical reactivity.
Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory, Molecular Orbital Theory)
Electronic structure calculations aim to describe the distribution of electrons within a molecule and the associated energy levels. Two prominent methods in this area are Density Functional Theory (DFT) and Molecular Orbital Theory (MOT).
Density Functional Theory (DFT) is a widely used quantum mechanical method that focuses on the electron density of a system rather than the complex many-electron wavefunction. scispace.com, mpg.de DFT can be applied to calculate the ground state energy, electronic structure, and properties of atoms, molecules, and solids. scispace.com, mpg.de It is particularly useful for larger systems where wavefunction-based methods become computationally prohibitive. mpg.de DFT can provide insights into electronic properties such as charge distribution, molecular orbitals, and reactivity indices, which can be used to predict chemical reactivity. jstar-research.com, scispace.com
Both DFT and MOT are powerful tools for predicting molecular geometries, electronic properties, and potential energy surfaces, which are crucial for understanding chemical reactivity and predicting reaction pathways. jstar-research.com, rsc.org
Prediction and Simulation of Spectroscopic Properties
Quantum chemical calculations are also extensively used to predict and simulate various spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. jstar-research.com By calculating vibrational frequencies, chemical shifts, and electronic transitions, computational methods can help in the interpretation of experimental spectra and aid in the identification and characterization of chemical compounds. jstar-research.com, d-nb.info These predictions rely on accurately calculating the electronic structure and molecular vibrations. jstar-research.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into dynamic processes and the behavior of molecular systems over time. mdpi.com
Conformational Analysis and Dynamics of Chemical Compounds
MD simulations are a key tool for studying the conformational landscape and dynamics of chemical compounds. nyu.edu, dal.ca, volkamerlab.org They allow researchers to observe how molecules move and change shape in different environments, providing information about stable conformers, transitions between states, and the flexibility of the molecule. nyu.edu, dal.ca, volkamerlab.org This is particularly important for flexible molecules where a single static structure does not fully represent their behavior. nyu.edu, dal.ca Conformational analysis using MD can involve clustering simulation snapshots to identify distinct conformational substates. nyu.edu
Elucidation of Ligand-Protein Binding Dynamics and Solvation Effects
MD simulations are widely applied to study the interactions between ligands and proteins, which is fundamental in drug discovery and understanding biological processes. frontiersin.org, diva-portal.org, nih.gov, mdpi.com These simulations can reveal the binding pathways, mechanisms of interaction, and the stability of ligand-protein complexes. frontiersin.org, biorxiv.org, nih.gov MD also naturally incorporates the effects of the surrounding solvent (solvation effects), which play a crucial role in molecular recognition and binding. diva-portal.org, mdpi.com By simulating the system in explicit solvent, researchers can understand how solvent molecules interact with the ligand and protein and how these interactions influence binding dynamics. diva-portal.org, mdpi.com
Membrane Interaction Simulations and Permeation Studies
Molecular dynamics simulations are valuable for investigating how chemical compounds interact with biological membranes. mdpi.com, diva-portal.org, mdpi.com, nih.gov These studies are essential for understanding membrane transport, drug delivery, and the behavior of membrane proteins. mdpi.com, mdpi.com, nih.gov, diva-portal.org, nih.gov MD simulations can provide insights into the location and orientation of molecules within the lipid bilayer, their diffusion across the membrane, and the effect of the compound on membrane properties. mdpi.com, nih.gov, diva-portal.org, mdpi.com, ijbiotech.com Permeation studies using MD aim to quantify the rate at which a molecule crosses a membrane and elucidate the underlying mechanisms. mdpi.com, nih.gov, flywheelsites.com
Compound Names and PubChem CIDs
In Silico Modeling of Molecular Interactions
In silico modeling techniques are widely used to simulate and analyze the interactions between molecules, such as a small molecule compound and a protein target. These methods provide valuable information for understanding binding affinities, identifying potential binding sites, and designing new ligands.
Molecular Docking and Virtual Screening Approaches for Ligand Discovery
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. QSAR models can provide insights into the molecular features that are important for activity and can guide the design of new compounds with improved properties. Studies involving Cisapride (B12094) and its interaction with the hERG channel have utilized 3D QSAR approaches, such as CoMSiA, CoMFA, and GRIND-based methods, to understand the structural requirements for this interaction probes-drugs.org. These models help in understanding the relationship between the chemical structure of Cisapride and its activity at the molecular level.
Analysis of Protein-Ligand Interaction Fingerprints
Analysis of protein-ligand interaction fingerprints involves characterizing the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that occur between a ligand and its protein target. These fingerprints can provide a detailed understanding of the binding mode and help explain the specificity and affinity of the interaction. Based on the available search results, specific details regarding the analysis of protein-ligand interaction fingerprints for Alimix (Cisapride) were not explicitly found within the context of the provided outline points.
Artificial Intelligence and Machine Learning Applications in Chemical Research
Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied in various areas of chemical research, including drug discovery, materials science, and reaction prediction. These methods can analyze large datasets, identify complex patterns, and build predictive models.
AI-Driven Prediction of Reaction Outcomes and Synthesis Pathways
Machine Learning for Prediction of Chemical Compound Properties
Machine learning models can be trained to predict various chemical compound properties, including physical, chemical, and biological attributes, based on their molecular structures. These predictive models can help prioritize compounds for synthesis and testing, saving time and resources. While QSAR, a related modeling approach, has been applied to Cisapride probes-drugs.org, specific instances of using broader machine learning techniques solely for the prediction of general chemical compound properties of this compound (Cisapride) were not explicitly detailed in the provided search results within the context of this outline point.
Data-Driven Approaches for Complex Chemical System Analysis
Data-driven approaches in computational chemistry involve leveraging large datasets of chemical structures, properties, and experimental results to build models and gain insights into the behavior of chemical systems. These methods often employ techniques from cheminformatics, machine learning, and statistical analysis to identify patterns, predict properties, and explore chemical space without relying solely on explicit physical laws or simulations for every data point.
Applying data-driven approaches to a specific chemical compound like this compound would typically involve analyzing datasets related to its structural characteristics, interactions with other molecules (e.g., proteins, solvents), reaction pathways, or physical properties. Such analyses could aim to predict its behavior in various environments, optimize synthesis routes, or understand its interactions at a molecular level based on patterns observed in related compounds or systems.
However, a comprehensive search of publicly available scientific literature specifically detailing data-driven approaches applied solely to the chemical compound this compound (known scientifically as Cisapride) for the analysis of complex chemical systems, and providing detailed research findings and data tables that strictly adhere to the exclusion criteria (no dosage, administration, safety, or adverse effect information, and excluding specific commercial sources), did not yield sufficient information to populate this section with specific research findings or data tables. While this compound (Cisapride) has been the subject of numerous studies, particularly in the context of its pharmacological activity and safety, detailed reports focusing on its computational analysis using modern data-driven techniques for complex chemical systems within the specified constraints were not readily found in the performed search.
Non Clinical Biological Interactions and Systems Level Research of the Chemical Compound
In Vitro Cellular and Subcellular Studies
In vitro research has been fundamental in characterizing the molecular and cellular effects of Cisapride (B12094), providing a foundational understanding of its biological activity.
Cell-based assays have been instrumental in defining the primary mechanism of action of Cisapride. It has been identified as a selective serotonin (B10506) 5-HT₄ receptor agonist. nih.gov Through its agonistic activity on these receptors, Cisapride facilitates the release of acetylcholine (B1216132) from cholinergic neurons within the myenteric plexus of the gastrointestinal tract. youtube.comnih.gov This indirect parasympathomimetic effect enhances gastrointestinal motility. nih.gov Notably, Cisapride does not directly stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase activity. youtube.com
Studies utilizing human liver microsomes have elucidated the metabolic pathways of Cisapride. These in vitro assays have demonstrated that the compound is primarily metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme responsible for its biotransformation. nih.gov To a lesser extent, CYP2A6 also contributes to its metabolism. nih.gov The apparent Kₘ value for Cisapride metabolism in human liver microsomes was determined to be 8.6 ± 3.5 μM. nih.gov
| Assay Type | Key Finding | Primary Pathway Affected | Reference |
|---|---|---|---|
| Receptor Binding/Activation Assays | Acts as a selective serotonin 5-HT₄ receptor agonist. | Serotonergic signaling | nih.gov |
| Neurotransmitter Release Assays | Facilitates acetylcholine release from myenteric plexus neurons. | Cholinergic signaling | youtube.comnih.gov |
| Human Liver Microsome Metabolism Assays | Primarily metabolized by CYP3A4, with minor contribution from CYP2A6. | Cytochrome P450 metabolic pathway | nih.gov |
While organoid and 3D culture models are becoming increasingly valuable tools in drug discovery and disease modeling for their ability to replicate complex tissue architecture and function, a review of the current scientific literature reveals a lack of specific studies utilizing these models for the investigation of Cisapride. escholarship.orgresearchgate.net Intestinal organoids, which can be derived from pluripotent stem cells or primary tissues, offer a promising platform for studying gastrointestinal physiology and the effects of prokinetic agents like Cisapride. escholarship.orgyoutube.com Such models could provide deeper insights into its effects on epithelial cell function, cell-cell interactions, and the enteric nervous system in a more physiologically relevant context than traditional 2D cell cultures. youtube.comyoutube.com Future research employing intestinal organoids could further elucidate the nuanced effects of Cisapride on gut motility and function.
There is a notable absence of published research specifically investigating the interactions of Cisapride with biomaterials or nanomaterials. The field of nanotechnology offers various platforms for drug delivery that can enhance the therapeutic profile of pharmaceutical compounds. nih.govnih.govmdpi.com Nanoparticles, for instance, can be engineered as carriers to improve drug solubility, stability, and targeted delivery. nih.govnih.gov While the application of such technologies to a prokinetic agent like Cisapride could be a potential area for future research, to date, no studies have been identified that explore the formulation of Cisapride with or its interaction with biomaterials or nanomaterials.
Ex Vivo and Non-Human In Vivo Pharmacodynamics
Studies in tissue models and non-human organisms have provided crucial information on the pharmacodynamic properties of Cisapride, bridging the gap between cellular assays and clinical application.
Ex vivo studies on isolated gastrointestinal tissues have confirmed the findings from cellular assays regarding Cisapride's target engagement. In vitro investigations on guinea pig ileum demonstrated that Cisapride facilitates cholinergic transmission, an effect attributable to its 5-HT₄ receptor agonism. nih.gov This action stimulates the motility of smooth muscle from the esophagus to the colon and increases the tone of gut sphincters. nih.gov The prokinetic effects of Cisapride were first characterized in the guinea pig ileum, where it was shown to enhance acetylcholine release. nih.gov These tissue-based studies have been pivotal in confirming that Cisapride's primary engagement is with the 5-HT₄ receptors on myenteric neurons.
In various non-human model organisms, Cisapride has been shown to modulate biochemical pathways that regulate gastrointestinal motility. In dogs, Cisapride stimulates jejunal propulsive motility and antral contractile activity. nih.govnih.gov Studies in cats have also demonstrated its prokinetic effects. mdpi.com The primary biochemical pathway modulated by Cisapride in these models is the serotonergic pathway, through its agonism at 5-HT₄ receptors, which in turn enhances cholinergic neurotransmission. nih.gov This leads to increased motility throughout the upper gastrointestinal tract. nih.gov The pharmacokinetics of Cisapride have been characterized in several animal models, including dogs, cats, and rabbits, providing valuable data on its absorption, distribution, metabolism, and excretion, which are intrinsically linked to its ability to modulate biochemical pathways. nih.govresearchgate.netmdpi.com
| Model Organism | Effect Observed | Biochemical Pathway Modulated | Reference |
|---|---|---|---|
| Guinea Pig | Facilitated cholinergic transmission in the ileum. | Serotonergic (5-HT₄ agonism) leading to enhanced cholinergic signaling | nih.gov |
| Dog | Stimulated jejunal spike burst migration and propulsive motility. | Serotonergic and cholinergic pathways | nih.gov |
| Cat | Demonstrated prokinetic effects. | Serotonergic and cholinergic pathways | mdpi.com |
| Horse | Stimulated myoelectrical and motor activity in the jejunum and ileum. | Serotonergic and cholinergic pathways | nih.gov |
Non-Human Pharmacokinetics and Disposition
The study of pharmacokinetics—how a biological system affects a drug—is crucial in preclinical research. For cisapride, these studies have been conducted in various non-human models to understand its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability and clearance rates.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Clinical Models
ADME studies in non-clinical models have provided a comprehensive profile of cisapride's disposition.
Absorption: Following oral administration in fasted rats, cisapride is almost completely absorbed. nih.gov In healthy cats, oral administration of a 2 mg/kg dose resulted in a maximum plasma concentration (Cmax) of 73.32 ± 16.59 ng/ml. nih.gov Peak plasma concentrations are typically reached 1 to 1.5 hours after dosing. fda.gov The absolute bioavailability is approximately 30-40%, suggesting a significant first-pass metabolism effect, which is believed to occur not only in the liver but also in the gastrointestinal wall. fda.govwikipedia.orgymaws.com
Distribution: Cisapride exhibits extensive tissue distribution, with a volume of distribution of about 180 L. fda.gov It is highly bound to plasma proteins, primarily albumin. fda.gov The extent of protein binding varies across species: 95.0% in dogs, 91.6% in rats, and 89.0% in sheep. ymaws.com Studies in dogs given daily doses for a year showed no significant accumulation in tissues. ymaws.com
Metabolism: The compound is extensively metabolized, with unchanged drug accounting for less than 10% of what is recovered in urine and feces after an oral dose. fda.gov The primary metabolic pathways are oxidative N-dealkylation at the piperidine (B6355638) nitrogen and aromatic hydroxylation. nih.govnih.gov In rats, at least 30 metabolites have been identified. nih.gov The main metabolite, norcisapride, is formed through N-dealkylation and is the principal metabolite found in plasma, feces, and urine. fda.govnih.gov In vitro studies using human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for cisapride's metabolism. nih.gov
Excretion: The excretion of cisapride and its metabolites occurs almost equally in urine and feces. cjhp-online.ca In rats, over 80% of the dose is excreted within 24 hours, with excretion being nearly complete by 96 hours. nih.gov In bile duct-cannulated rats, about 60% of the dose was excreted in the bile within 24 hours, with a significant portion (45%) undergoing enterohepatic circulation. nih.gov
Bioavailability and Clearance Assessment in Animal Models (non-human)
Bioavailability and clearance are key pharmacokinetic parameters that determine the exposure of the body to the active drug. These have been assessed in several non-human species.
The oral bioavailability of cisapride is generally low to moderate across species, largely due to extensive first-pass metabolism. ymaws.com In cats, the bioavailability was found to be 29.0 ± 22.6%. nih.gov In general, oral bioavailability for cats, dogs, and horses is estimated to be between 30% and 60%. ymaws.com
Plasma clearance of cisapride is relatively high. In cats, following intravenous administration, the clearance was 15 ± 0.67 ml/kg per minute. nih.gov The elimination half-life (T1/2) was similar for both oral and intravenous routes in cats, at approximately 5.2 hours. nih.gov In general, the mean terminal half-life ranges from 6 to 12 hours. fda.gov
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Oral Bioavailability | General (Cats, Dogs, Horses) | 30-60% | ymaws.com |
| Oral Bioavailability | Cats | 29.0 ± 22.6% | nih.gov |
| Plasma Protein Binding | Dogs | 95.0 ± 1.5% | ymaws.com |
| Plasma Protein Binding | Rats | 91.6 ± 0.3% | ymaws.com |
| Plasma Protein Binding | Sheep | 89.0% | ymaws.com |
| Clearance (intravenous) | Cats | 15 ± 0.67 ml/kg/min | nih.gov |
| Elimination Half-Life (T1/2) | Cats | ~5.2 hours | nih.gov |
| Time to Peak Plasma Concentration (Tmax) | General | 1-1.5 hours | fda.gov |
Omics-Based Approaches for Systems Biology
As of the current date, a comprehensive review of publicly available scientific literature reveals a lack of specific research applying omics-based approaches or network biology to the study of the chemical compound Alimix (cisapride). Therefore, the following subsections, which are standard for a modern compound analysis, cannot be populated with specific data for this compound.
Integration of Proteomics, Metabolomics, and Transcriptomics for Systemic Perturbation Analysis
There are no available studies that have integrated proteomics, metabolomics, and transcriptomics to analyze the systemic perturbations caused by cisapride.
Network Biology and Pathway Analysis for Comprehensive Understanding
There are no available studies that have utilized network biology or pathway analysis to provide a comprehensive understanding of the biological interactions of cisapride at a systems level.
Emerging Research Directions and Advanced Methodologies for the Chemical Compound
Development of Novel Chemical Probes and Research Tools
The investigation of Alimix's interactions and behavior within complex biological or material systems is significantly advanced by the design and synthesis of novel chemical probes and research tools. Chemical probes are bioactive compounds with well-characterized mechanisms of action that modulate a specific biological target, such as a protein, with high potency and selectivity. febs.org They can be applied to biological systems in a defined manner to study and manipulate a target's function. febs.orgmskcc.org
For this compound, this involves creating modified versions of the compound or molecules that interact specifically with this compound or its targets. These probes can incorporate features like fluorescent tags for visualization unm.edu, biotin (B1667282) labels for pull-down assays and proteomic analysis mskcc.org, or radioactive isotopes for imaging studies mskcc.org. The development process often requires novel synthetic methodologies to assemble and derivatize these complex molecules. mskcc.org
Such tools enable researchers to:
Investigate this compound's binding partners in native cellular environments. mskcc.org
Spatially and temporally monitor this compound's distribution and activity within cells or tissues. unm.edu
Elucidate the specific biological pathways or processes that this compound influences. febs.org
Validate potential biological targets for this compound's effects. febs.org
Developing high-quality chemical probes is crucial, although currently, they are available for only a limited subset of biological targets, highlighting the need for concerted development efforts. febs.org Research infrastructures like EU-OPENSCREEN support the development of novel chemical probes by providing access to automated screening platforms and compound collections. febs.org
High-Throughput and Automated Research Platforms for Compound Discovery and Analysis
High-throughput screening (HTS) and automated platforms are transforming the pace of research on compounds like this compound. HTS is a drug discovery process that allows automated testing of large numbers of chemical or biological compounds for a specific target in a short time. bmglabtech.com This is particularly useful in the early stages of research to identify potential interactions or activities of this compound across a broad range of biological contexts or against numerous potential targets.
Automated platforms, leveraging robotics and liquid handling devices, enable the rapid execution of numerous assays daily. bmglabtech.comdanaher.com This allows for the screening of large compound libraries in a cost-effective manner. bmglabtech.com Typical formats involve the use of microplates with hundreds or thousands of wells. bmglabtech.comdanaher.com
Key aspects of these platforms include:
Automation: Streamlines experimental workflows, minimizes human error, and maximizes throughput and efficiency. scdiscoveries.com
Data Management and Analysis: Advanced software platforms are essential for tracking parameters, documenting results, and analyzing extensive datasets. scdiscoveries.com Automated data processing tasks include signal quantification, dose-response curve fitting, and hit identification. scdiscoveries.com
High-Content Screening (HCS): A variant of HTS that uses automated imaging systems and advanced image analysis to analyze multiple cellular features simultaneously within individual cells. scdiscoveries.com HCS can provide detailed information on cellular morphology, protein localization, and signaling pathway activity in response to this compound. scdiscoveries.com
HTS serves as a powerful tool for rapidly screening compounds to accelerate candidate identification. danaher.com While HTS itself doesn't typically assess properties like toxicity or bioavailability, it provides starting points ("hits" or "leads") for further investigation and optimization. bmglabtech.com
| Platform/Method | Key Function | Typical Throughput/Scale | Data Output |
| High-Throughput Screening (HTS) | Rapid testing of large compound libraries | Thousands to millions of compounds | Activity data (e.g., binding, functional) |
| Automated Liquid Handling | Precise and rapid dispensing of liquids | High volume, multi-well plates | Experimental setup data |
| High-Content Screening (HCS) | Multiparametric analysis of cellular responses | Thousands of cells per well | Quantitative data on cellular features |
| Automated Data Analysis Software | Processing and interpretation of raw data | Large datasets from screening campaigns | Hit lists, dose-response curves, statistical analysis |
Integration of Multi-Omics Data with Advanced Computational Modeling
Understanding the comprehensive impact of this compound on biological systems necessitates the integration of data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a holistic view of biological systems at multiple levels of regulation. cmbio.ioarxiv.org
Integrating diverse omics datasets is essential for building comprehensive models of biological processes and identifying novel regulatory nodes or biomarkers related to this compound's activity. cmbio.io Advanced computational modeling and bioinformatics techniques are crucial for handling the complexity and heterogeneity of multi-omics data. arxiv.orgpharmafeatures.comresearchgate.net
Methods for multi-omics data integration include:
Data-Driven Approaches: Utilizing statistical models and machine learning to decipher relationships and correlations within multi-omics data, without relying solely on prior biological knowledge. pharmafeatures.comfrontiersin.org
Network-Based Approaches: Representing interactions between different omics layers in a graph format to capture relationships and interactions between genes, proteins, metabolites, and other molecular entities. arxiv.orgfrontiersin.org This can help identify crucial regulatory mechanisms influenced by this compound. arxiv.org
Machine Learning (ML) and AI: Applying ML models to analyze large and complex datasets, uncover detailed molecular interactions, and predict phenotypic traits or outcomes with increased accuracy. researchgate.netfrontiersin.org AI can also be integrated into HTS workflows for continuous refinement of screening processes. technologynetworks.com
Integrating multi-omics data with computational modeling allows researchers to:
Gain insights into how this compound affects gene expression, protein levels, and metabolic pathways simultaneously. cmbio.io
Identify potential biomarkers associated with this compound's effects. cmbio.io
Develop predictive models of this compound's behavior or efficacy in different biological contexts. arxiv.orgresearchgate.net
Uncover complex interactions and pathways that might be missed by analyzing single omics datasets. arxiv.orgresearchgate.net
Challenges in multi-omics integration include data heterogeneity, the need for sophisticated preprocessing and normalization techniques, and the computational complexity of analyzing large datasets. arxiv.orgresearchgate.net
Application of Advanced Microscopy and Imaging Techniques for Spatiotemporal Analysis
Advanced microscopy and imaging techniques are indispensable for visualizing the localization, distribution, and effects of this compound at high spatial and temporal resolutions. These techniques provide detailed insights into how this compound interacts with cellular structures and processes in real-time. rsc.orgsolubilityofthings.com
Techniques relevant to this compound research include:
Fluorescence Microscopy: Enables the visualization of specific targets within cells and tissues, providing detailed chemical information, often using fluorescently labeled probes. rsc.orgscielo.org.mx Confocal laser scanning microscopy (CLSM) and super-resolution microscopy (SRM) offer higher resolution and three-dimensional imaging capabilities. rsc.orgscielo.org.mx
Electron Microscopy (SEM, TEM, STEM): Provides high-resolution images of the morphology and structure of materials and biological samples at the nanometric and atomic scales. solubilityofthings.comscielo.org.mxfrontiersin.org This can be used to study how this compound interacts with cellular components or engineered materials. Scanning electron microscopy (SEM) can achieve resolutions exceeding 1 nm and is used to assess particle size and chemical composition. frontiersin.org Transmission electron microscopy (TEM) can offer sub-angstrom resolution. frontiersin.org
Chemical Imaging Techniques (Infrared, Raman): Utilize the interaction of light with the sample to provide information about chemical composition and structural changes. rsc.orgnih.gov Infrared absorption microscopy can generate chemical maps, while Raman scattering microscopy offers high structural selectivity and can monitor chemical changes. rsc.orgnih.gov Surface-enhanced Raman scattering (SERS) and nonlinear coherent Raman spectroscopies can enhance sensitivity and resolution. nih.gov
These imaging techniques allow researchers to:
Determine the precise location of this compound within cells, tissues, or materials.
Observe dynamic processes related to this compound's uptake, metabolism, or interaction with targets.
Characterize structural changes induced by this compound.
Perform quantitative analysis of this compound distribution and concentration at the micro/nanoscale. solubilityofthings.com
The continuous advancements in microscopy are improving resolution, contrast, sensitivity, and speed, providing increasingly powerful tools for understanding the behavior of compounds like this compound. rsc.org
| Microscopy Technique | Principle | Resolution (Typical) | Key Information Provided |
| Fluorescence Microscopy | Light excitation/emission | ~200 nm (optical limit) | Localization of labeled molecules |
| Confocal Microscopy | Optical sectioning | Improved axial resolution | 3D imaging, reduced out-of-focus blur |
| Super-Resolution Microscopy (SRM) | Various (e.g., STORM, PALM) | Sub-diffraction limit (tens of nm) | Nanoscale localization and dynamics |
| Scanning Electron Microscopy (SEM) | Electron scattering | > 1 nm | Surface morphology, elemental analysis |
| Transmission Electron Microscopy (TEM) | Electron transmission | < 0.1 nm | Internal structure, crystal structure |
| Infrared Absorption Microscopy | Infrared absorption | Tens of microns (can be improved) | Chemical mapping based on functional groups |
| Raman Scattering Microscopy | Inelastic light scattering | Sub-micron | Chemical composition, structural changes |
Implementation of Sustainable and Circular Chemistry Principles in Compound Research
The research and potential future applications of this compound are increasingly being guided by the principles of sustainable and circular chemistry. This involves designing chemical processes and products that minimize environmental impact and maximize resource efficiency throughout their lifecycle. scielo.brtext2fa.ir
Sustainable chemistry aims to prevent pollution at its source, utilize renewable resources, and develop safer chemicals and processes. text2fa.irmdpi.com Circular chemistry adopts the principles of the circular economy, focusing on closed-loop systems where waste is minimized and resources are reused or recycled. scielo.brresearchgate.net
Applying these principles to this compound research involves:
Green Synthesis: Developing environmentally friendly synthetic routes for this compound, using less hazardous chemicals, safer solvents, and reducing waste generation. mdpi.com
Renewable Feedstocks: Exploring the possibility of synthesizing this compound or its precursors from renewable resources instead of fossil fuels. text2fa.irmdpi.com
Energy Efficiency: Optimizing research and production processes to minimize energy consumption. text2fa.irmdpi.com
Designing for Degradation or Recycling: Considering the end-of-life fate of this compound and related materials, aiming for biodegradability or easy recycling where appropriate. mdpi.com
Waste Valorization: Investigating if any byproducts from this compound synthesis or use can be converted into valuable resources. scielo.br
The integration of sustainable and circular chemistry principles into this compound research not only addresses environmental concerns but can also lead to more efficient and cost-effective processes in the long run. scielo.brmdpi.com Initiatives like the ACS Green Chemistry Institute promote the implementation of sustainable approaches in chemistry. acs.org
Q & A
Q. How can interdisciplinary approaches (e.g., bioinformatics, materials science) enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
